

structure-activity relationship (SAR) studies of 1-methyl-1H-indole-3-carboxamide derivatives

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Compound of Interest

Compound Name: 1-methyl-1H-indole-3-carboxamide

Cat. No.: B1298954

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **1-methyl-1H-indole-3-carboxamide** Derivatives as Anticancer Agents

This guide provides a comparative analysis of **1-methyl-1H-indole-3-carboxamide** derivatives and related indole carboxamides, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with significant biological activities.^[1] The indole nucleus is a key feature in many approved drugs and is a focal point in the discovery of novel therapeutic agents, particularly in oncology.^{[2][3]} The introduction of a carboxamide moiety at the C3 position of the indole ring has been shown to be crucial for interaction with various biological targets, often through hydrogen bonding, leading to the inhibition of enzymes and proteins involved in cancer progression.^[1] This guide focuses on **1-methyl-1H-indole-3-carboxamide** derivatives, exploring how modifications to this core structure influence their cytotoxic activity against various cancer cell lines.

Data Presentation: Cytotoxicity of Indole Carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of indole carboxamide derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound ID	Core Structure	R1 (at N1)	R2 (at C3-carboxamide)	Cancer Cell Line	IC50 (μM)	Reference
1	Indole-3-carboxamide	-CH3	Varies	LNCaP (Prostate)	7.73	[4]
2	Indole-3-carboxamide	-CH3	Varies	PC-3 (Prostate)	7.07	[4]
3	Indole-2-carboxamide	-H	N-(9,10-dioxoanthracen-1-yl)	K-562 (Leukemia)	0.33	[2]
4	Indole-2-carboxamide	-H	N-(p-chlorophenyl)	K-562 (Leukemia)	0.61	[2]
5	Indole-2-carboxamide	-H	N-(9,10-dioxoanthracen-2-yl)	K-562 (Leukemia)	0.61	[2]
6	Indole-2-carboxamide	-H	N-(furan-2-ylmethyl)	HCT-116 (Colon)	1.01	[2]
7	Indole-3-isoxazole-5-carboxamide	-H	Varies	MCF7 (Breast)	0.7 - 35.2	[5]
8	Indole-3-isoxazole-5-carboxamide	-H	Varies	HCT116 (Colon)	0.7 - 35.2	[5]

9	Indole-3- isoxazole- 5- carboxami de	-H	Varies	Huh7 (Liver)	0.7 - 35.2	[5]
10	5- Hydroxyind ole-3- carboxylic acid ester	Varies	O-(4- methoxyph enyl)	MCF-7 (Breast)	4.7	[6]

Structure-Activity Relationship (SAR) Insights

The analysis of various studies on indole carboxamide derivatives reveals several key SAR trends for their anticancer activity:

- **Position of the Carboxamide Group:** The positioning of the carboxamide moiety on the indole ring is critical. Shifting the carboxamide group from position 3 to 2 can significantly alter the biological activity, with the optimal position being target-dependent.[\[1\]](#)
- **Substitution on the Indole Nitrogen (N1):** Methylation at the N1 position, as in the core topic of this guide, is a common strategy to enhance metabolic stability and can influence binding affinity to target proteins.
- **Substituents on the Carboxamide Nitrogen:** The nature of the substituent on the carboxamide nitrogen plays a pivotal role in determining the cytotoxic potency and selectivity.
 - Large aromatic and heteroaromatic groups, such as anthraquinone and substituted phenyl rings, have been shown to impart potent cytotoxicity.[\[2\]](#) For instance, an anthraquinone moiety led to sub-micromolar IC50 values against the K-562 leukemia cell line.[\[2\]](#)
 - The presence of electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) on the phenyl ring of N-phenyl carboxamides can modulate activity, and the optimal substitution pattern varies depending on the cancer cell line.[\[6\]](#)[\[7\]](#)

- Modifications of the Indole Ring: Substitutions on the benzene portion of the indole nucleus can also impact activity. For example, a hydroxyl group at the C5 position has been explored in the design of anti-breast cancer agents.[6]

Experimental Protocols

The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[4][8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Materials:

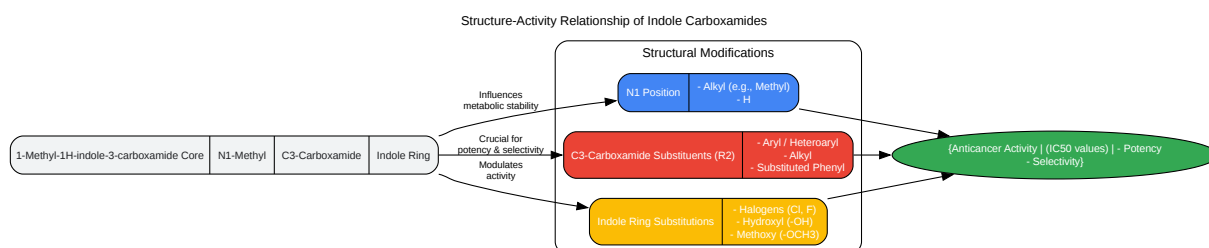
- Human cancer cell lines (e.g., MCF-7, HCT-116, K-562).
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin).
- Test compounds (**1-methyl-1H-indole-3-carboxamide** derivatives) dissolved in DMSO to prepare stock solutions.
- MTT solution (5 mg/mL in sterile PBS).
- Dimethyl sulfoxide (DMSO).
- 96-well sterile microplates.
- Multichannel pipette.
- Microplate reader.

Procedure:

- **Cell Seeding:** Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compounds) and untreated cells.
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 20 μ L of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium containing MTT from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

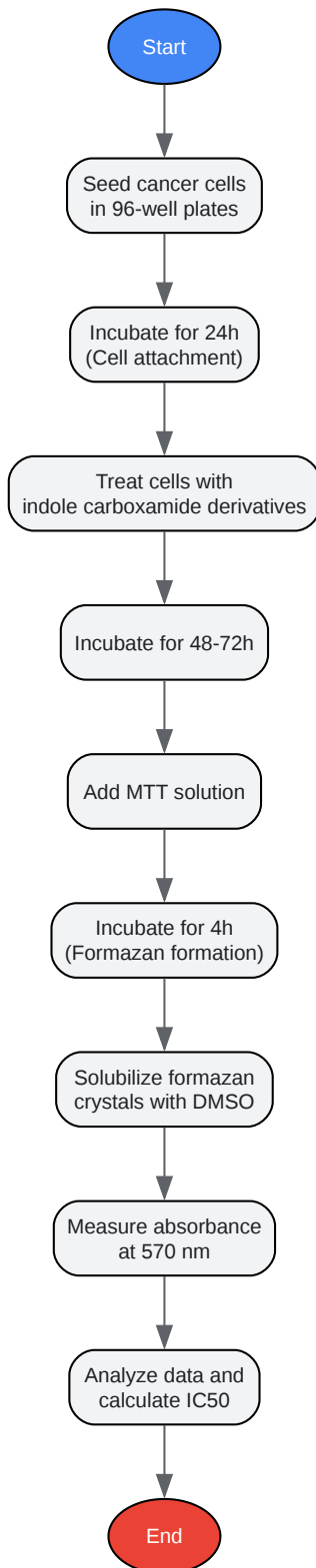
Signaling Pathways and Experimental Workflows



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Caption: Key structural modification sites on the **1-methyl-1H-indole-3-carboxamide** scaffold and their influence on anticancer activity.

Experimental Workflow for MTT Cytotoxicity Assay

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